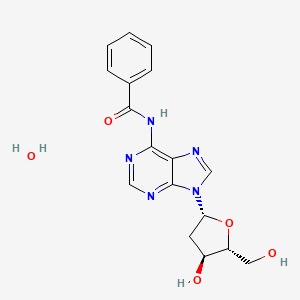

N6-Benzoyl-2'-deoxyadenosine hydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4.H2O/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10;/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25);1H2/t11-,12+,13+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMYMWRRSSDKIJ-LUHWTZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What is the role of the benzoyl group in N6-Benzoyl-2'-deoxyadenosine hydrate during oligonucleotide synthesis?

The benzoyl group protects the exocyclic amine (-NH₂) of the adenine base during solid-phase oligonucleotide synthesis. This prevents unwanted side reactions, such as alkylation or oxidation, during phosphoramidite coupling steps. After synthesis, the protecting group is removed via alkaline treatment (e.g., concentrated ammonium hydroxide at 55°C for 6–12 hours). This methodology ensures high coupling efficiency and sequence fidelity .

Q. How does the hydrate form of N6-Benzoyl-2'-deoxyadenosine impact its stability and handling?

Hydrates are classified as pseudopolymorphic forms if their crystal structure remains intact after desolvation, or polymorphic if the structure changes. For this compound, thermal gravimetric analysis (TGA) and powder X-ray diffraction (PXRD) should be used to monitor desolvation behavior. Storage at 4°C in a desiccator is recommended to minimize moisture absorption and structural changes .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm molecular structure and purity.

- High-resolution mass spectrometry (HRMS) for exact mass verification.

- HPLC with UV detection (λ = 260 nm) to assess purity (>98% by area).

- Melting point analysis (reported range: 120–122°C) to validate consistency with literature .

Advanced Research Questions

Q. How can researchers optimize phosphorylation efficiency of N6-Benzoyl-2'-deoxyadenosine in phosphoramidite chemistry?

Use 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions (argon atmosphere) with 0.45 equivalents of N,N-diisopropylethylamine as an activator. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and purify the phosphoramidite product via flash chromatography on silica gel. Ensure <5% residual moisture in solvents to prevent hydrolysis .

Q. What strategies mitigate impurities during N6-Benzoyl-2'-deoxyadenosine synthesis?

Common impurities include deprotected adenine or incomplete benzoylation. To address this:

Q. How do desolvation conditions affect the crystallinity of this compound?

Controlled desolvation under vacuum (40°C, 24 hours) preserves the crystal lattice, as shown by PXRD patterns matching the hydrated form. Rapid heating (>100°C) induces polymorphic transitions, leading to amorphous phases. Use dynamic vapor sorption (DVS) to study hydration/dehydration kinetics and identify critical humidity thresholds .

Q. What experimental precautions are necessary for handling this compound?

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of dust.

- Storage: Seal containers under inert gas (argon) at 4°C to prevent oxidation and hygroscopic degradation.

- Disposal: Follow EPA guidelines for halogenated organic waste (incineration preferred) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for this compound?

Variations in melting points (e.g., 120–122°C vs. 242°C) may arise from differences in hydrate stability or impurities. Conduct differential scanning calorimetry (DSC) at a controlled heating rate (5°C/min) under nitrogen. Compare results with TGA to distinguish between decomposition and melting events. Ensure samples are equilibrated at 0% relative humidity before testing .

Q. Why do some studies report conflicting solubility data for this compound?

Solubility in organic solvents (e.g., DMF, THF) depends on hydration state. Anhydrous forms exhibit higher solubility in aprotic solvents. Pre-dry the compound at 40°C under vacuum for 12 hours before solubility testing. Use Karl Fischer titration to verify residual moisture (<0.5% w/w) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。